Cas no 1195941-38-8 (2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid)

1195941-38-8 structure
商品名:2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid
CAS番号:1195941-38-8
MF:C27H27NO5
メガワット:445.506987810135
MDL:MFCD26406005
CID:4562647
PubChem ID:44481866
2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-[4-methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-indane-2-carboxylic acid
- Edg-2 receptor inhibitor 1
- 2-(4-METHOXY-3-(3-METHYLPHENETHOXY)BENZAMIDO)-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLIC ACID(WXG02335)
- 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid
- 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-
- Edg 2 receptor inhibitor 1,Edg2 receptor inhibitor 1
- 2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid
- EN300-265974
- CZN001
- CHEMBL3621969
- 1195941-38-8
- Fipaxalparant (USAN/INN)
- SAR100842
- A-003423457
- VXB94138
- 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-((4-methoxy-3-(2-(3-methylphenyl)ethoxy)benzoyl)amino)-
- D12642
- HY-100185
- A003423457
- FIPAXALPARANT [INN]
- SAR-100842
- 2,3-Dihydro-2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1H-Indene-2-carboxylic Acid
- Y76WZ464EY
- UNII-Y76WZ464EY
- DB-121933
- CS-0018180
- 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-1,3-dihydroindene-2-carboxylic acid
- TS-09028
- Z2492413932
- FIPAXALPARANT [USAN]
- SOJDTNUCCXWTMG-UHFFFAOYSA-N
- CZN-001
- AKOS030525390
- 2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid
- 2-(4-Methoxy-3-(3-methylphenethoxy)benzamido)-2,3-dihydro-1H-indene-2-carboxylic acid
- SCHEMBL1560214
- HZN-825
- 2-(4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid
- GTPL11315
- FIPAXALPARANT
-
- MDL: MFCD26406005
- インチ: 1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31)
- InChIKey: SOJDTNUCCXWTMG-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC=C2)CC1(NC(=O)C1=CC=C(OC)C(OCCC2=CC=CC(C)=C2)=C1)C(O)=O
計算された属性
- せいみつぶんしりょう: 445.18892296g/mol
- どういたいしつりょう: 445.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 667
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 84.9Ų
2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S910840-5mg |
SAR-100842 |
1195941-38-8 | 98% | 5mg |
¥5,485.50 | 2022-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-50 mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 98% | 50mg |
¥11633.00 | 2023-04-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-1 mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 98% | 1mg |
¥1115.00 | 2023-04-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-25 mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 98% | 25mg |
¥7764.00 | 2023-04-05 | |
Enamine | EN300-265974-1g |
2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid |
1195941-38-8 | 95% | 1g |
$3417.0 | 2023-09-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-1mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 99.69% | 1mg |
¥ 1115 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-2mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 99.69% | 2mg |
¥ 1967 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-50mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 99.69% | 50mg |
¥ 11633 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-1 mL * 10 mM (in DMSO) |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 99.69% | 1 mL * 10 mM (in DMSO) |
¥ 3285 | 2023-09-07 | |
Ambeed | A774434-1g |
2-(4-Methoxy-3-(3-methylphenethoxy)benzamido)-2,3-dihydro-1H-indene-2-carboxylic acid |
1195941-38-8 | 98% | 1g |
$2281.0 | 2025-02-27 |
2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
1195941-38-8 (2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid) 関連製品
- 941986-66-9(N-methyl-2-2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide)
- 2137640-50-5(3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride)
- 846590-36-1(3-(2-bromophenoxy)-2-methyl-7-(2-methylprop-2-en-1-yl)oxy-4H-chromen-4-one)
- 29049-45-4(6-chloropyridazin-4-amine)
- 1679357-80-2(1-Bromo-5-chloro-2-fluoro-3-nitrobenzene)
- 2137721-64-1(Pyrimido[4,5-d]pyrimidine-2,4,7-triamine, N7-(1-methylethyl)-)
- 1797319-32-4(1'-[3-(2,4-dimethoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one)
- 2649017-18-3(1-ethyl-1-(2-isocyanatopropan-2-yl)cyclobutane)
- 1157374-70-3(5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid)
- 359867-47-3(3-amino-2-methyl-2,5-dihydro-1,2-oxazol-5-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1195941-38-8)2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):2053.0
atkchemica
(CAS:1195941-38-8)2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ